molecular formula C9H13BO3 B1403192 2-(2-Methoxyethyl)phenylboronic acid CAS No. 1122568-03-9

2-(2-Methoxyethyl)phenylboronic acid

Cat. No. B1403192
CAS RN: 1122568-03-9
M. Wt: 180.01 g/mol
InChI Key: ZTEYMAAFQHBRPI-UHFFFAOYSA-N
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Description

“2-(2-Methoxyethyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .


Synthesis Analysis

The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic .


Molecular Structure Analysis

The molecular formula of “2-(2-Methoxyethyl)phenylboronic acid” is C9H13BO3 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids, including “2-(2-Methoxyethyl)phenylboronic acid”, are known to participate in various chemical reactions. One such reaction is the protodeboronation of pinacol boronic esters, which has been reported in the literature .

Scientific Research Applications

Medicine: Diagnostic and Therapeutic Applications

2-(2-Methoxyethyl)phenylboronic acid: plays a significant role in medicine, particularly in the development of diagnostic tools and therapeutic agents. Its ability to form reversible complexes with polyols, including sugars, makes it a valuable component in the design of glucose sensors, which are crucial for diabetes management . Additionally, phenylboronic acid derivatives have been explored for their potential in drug delivery systems, especially in targeting cancer cells by recognizing sialic acid residues on their surface .

Material Science: Smart Materials and Sensors

In material science, this compound is utilized for creating smart materials that respond to environmental stimuli. The boronic acid group can interact with diols and Lewis bases, enabling the development of sensors that can detect various substances, from glucose to fluoride ions . These materials have applications ranging from biological labelling to the creation of responsive hydrogels that can release insulin in response to blood sugar levels .

Environmental Science: Sensing and Detection

Environmental monitoring benefits from the use of 2-(2-Methoxyethyl)phenylboronic acid in the detection of pollutants and hazardous substances. The compound’s sensitivity to diols and anions allows for the development of assays that can detect contaminants in water and soil, contributing to environmental protection efforts .

Analytical Chemistry: Chromatography and Electrophoresis

Analytical chemists employ 2-(2-Methoxyethyl)phenylboronic acid in chromatography and electrophoresis to separate and identify compounds. Its selective binding properties make it an excellent stationary phase in chromatographic columns or a modifier in electrophoretic gels, aiding in the analysis of complex mixtures .

Agriculture: Crop Protection and Monitoring

While direct applications in agriculture are less common, the sensing capabilities of boronic acids can be adapted for monitoring crop health and detecting pathogens. The development of field-deployable sensors incorporating 2-(2-Methoxyethyl)phenylboronic acid could revolutionize precision agriculture by providing real-time data on crop conditions .

Biochemistry: Protein Research and Glycobiology

In biochemistry, 2-(2-Methoxyethyl)phenylboronic acid is used for studying protein interactions and modifications. Its affinity for diols makes it a useful tool for probing glycosylated proteins and enzymes, which are important in understanding cellular processes and disease mechanisms .

Safety And Hazards

While specific safety data for “2-(2-Methoxyethyl)phenylboronic acid” is not available, general precautions for handling boronic acids include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

The future directions for “2-(2-Methoxyethyl)phenylboronic acid” and other boronic acids include their use in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . Additionally, the development of novel boronic acids having a monomeric structure is a topic of ongoing research .

properties

IUPAC Name

[2-(2-methoxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-5,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEYMAAFQHBRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethyl)phenylboronic acid

Synthesis routes and methods

Procedure details

To a solution of 2-(2-bromophenyl)ethyl methyl ether (V.2; 1 eq.) in THF (0.16M) at −78° C. was added n-butyllithium (2.5M; 1.1 eq.). The reaction mixture was stirred for 1 h at −78° C. then tri-iso-propylborate (1.2 eq.) was added and the final mixture was allowed to warm slowly to room temperature and stirred for 1 h. The reaction was quenched with the addition of aqueous HCl (1N) and extracted with EtOAc. The organic extract was washed with brine, dried over Na2SO4, filtered and concentrated to afford the desired material as a foam which was used as such.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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